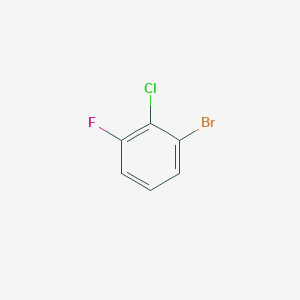

1-Bromo-2-chloro-3-fluorobenzene

Descripción general

Descripción

1-Bromo-2-chloro-3-fluorobenzene is a polyhalo substituted benzene . It has a molecular formula of CHBrClF, an average mass of 209.443 Da, and a monoisotopic mass of 207.909058 Da .

Molecular Structure Analysis

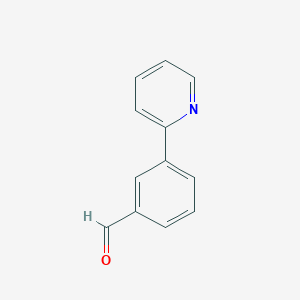

The molecular structure of this compound consists of a benzene ring with bromine, chlorine, and fluorine substituents . The exact positions of these substituents can be determined by the IUPAC naming convention .Chemical Reactions Analysis

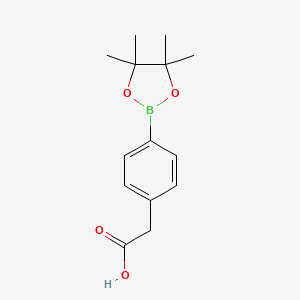

This compound can participate in various chemical reactions. For instance, it can undergo Suzuki coupling with 2-cyanoarylboronic esters to form the corresponding biphenyls . These biphenyls are precursors for synthesizing 6-substituted phenanthridines .Physical And Chemical Properties Analysis

This compound has a density of 1.7±0.1 g/cm³, a boiling point of 197.9±20.0 °C at 760 mmHg, and a vapor pressure of 0.5±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 41.6±3.0 kJ/mol and a flash point of 73.5±21.8 °C . The index of refraction is 1.551 .Aplicaciones Científicas De Investigación

Electrochemical Fluorination

1-Bromo-2-chloro-3-fluorobenzene has been studied in the context of electrochemical fluorination. A study by Horio et al. (1996) explored the side reactions during the fluorination of halobenzenes, including compounds similar to this compound, in liquid R4NF.mHF. They investigated the formation mechanism of various fluorinated compounds, highlighting the complexities of electrochemical reactions involving halogenated benzene derivatives (Horio, Momota, Kato, Morita, & Matsuda, 1996).

Photofragmentation Studies

The compound has been a subject in photofragment translational spectroscopy. Gu et al. (2001) conducted a study on 1-bromo-3-fluorobenzene and 1-bromo-4-fluorobenzene at 266 nm. Their research provided insights into the energy distributions of photofragments, offering valuable data on the photodissociation mechanisms and the effect of fluorine atom substitution (Gu, Wang, Huang, Han, He, & Lou, 2001).

Palladium-Catalyzed Carbonylation

In the field of organic synthesis, this compound has been used in palladium-catalyzed carbonylation reactions. Chen et al. (2014) conducted a systematic study on the carbonylative transformation of 1-bromo-2-fluorobenzenes with various nucleophiles. This research is significant for understanding the versatility of halogenated benzenes in organic synthesis (Chen, Natte, Neumann, & Wu, 2014).

Vibrational Spectroscopy

The compound has also been studied in vibrational spectroscopy. Aralakkanavar et al. (1992) recorded and analyzed the Raman and infrared spectra of various trisubstituted benzenes, including compounds similar to this compound. This research contributes to the understanding of the vibrational properties of halogenated benzenes (Aralakkanavar, Jeeragal, Kalkoti, & Shashidhar, 1992).

Chemoselectivity in Organic Reactions

The chemoselectivity of cobalt-catalyzed carbonylation reactions involving polysubstituted bromo, fluoro, and chloro, fluorobenzenes has been investigated. Boyarskiy et al. (2010) described the selectivity and regioselectivity of these reactions, highlighting the stabilityof fluorine substituents in such compounds. Their findings provide a platform for synthesizing various fluorobenzoic acid derivatives from readily available materials (Boyarskiy, Fonari, Khaybulova, Gdaniec, & Simonov, 2010).

Studies on Molecular Properties

The molecular properties of this compound have also been a focus of research. Studies on microwave spectrometry and the determination of quadrupole coupling constants and dipole moments have been conducted to understand the compound's molecular characteristics. For instance, Onda et al. (1994) investigated the microwave spectrum of related halobenzene cations, contributing to the understanding of their electronic states and molecular dynamics (Onda, Odaka, Miyazaki, Mori, Yamaguchi, & Niide, 1994).

NMR Spectroscopy and Computational Modeling

The use of NMR spectroscopy and computational modeling to explore chemoselectivity in the formation of Grignard reagents, involving compounds like this compound, has been a valuable area of research. Hein et al. (2015) described a Grignard experiment where the chemoselectivity of Grignard reagent formation was examined, demonstrating the application of NMR in understanding the reactivity of such compounds (Hein, Kopitzke, Nalli, Esselman, & Hill, 2015).

Safety and Hazards

1-Bromo-2-chloro-3-fluorobenzene is classified as a flammable liquid and can cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment, including dust masks, eyeshields, and gloves, should be used .

Mecanismo De Acción

Target of Action

1-Bromo-2-chloro-3-fluorobenzene is a halogenated aromatic compound. Its primary targets are typically other organic molecules in a chemical reaction, particularly those that can participate in electrophilic aromatic substitution .

Mode of Action

The compound undergoes electrophilic aromatic substitution, a common reaction in organic chemistry . The process involves two steps:

- Step 1 : The electrophile (in this case, the bromine atom) forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .

- Step 2 : A proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

As a synthetic compound, this compound is primarily used in laboratory settings for chemical synthesis . It doesn’t naturally participate in any known biochemical pathways in living organisms.

Pharmacokinetics

It’s known that the compound has low gi absorption and is bbb permeant . Its lipophilicity (Log Po/w) is 2.18 , which may influence its distribution in the body.

Result of Action

The primary result of the action of this compound is the formation of a new compound through electrophilic aromatic substitution . The exact molecular and cellular effects depend on the specific reaction and the other reactants involved.

Propiedades

IUPAC Name |

1-bromo-2-chloro-3-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClF/c7-4-2-1-3-5(9)6(4)8/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTIWFNAUYPVPAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60395767 | |

| Record name | 1-Bromo-2-chloro-3-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

883499-24-9 | |

| Record name | 1-Bromo-2-chloro-3-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Bromo-2-chloro-3-fluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

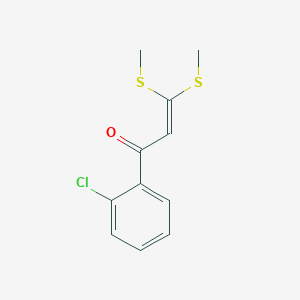

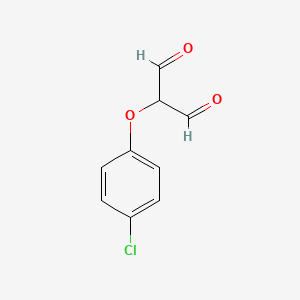

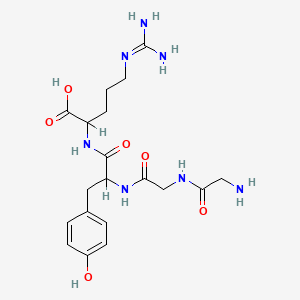

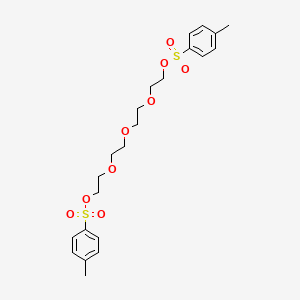

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[[2-(4-methoxyphenoxy)acetyl]amino]carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B1364550.png)

![Methyl 2-amino-7-methoxy-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate](/img/structure/B1364586.png)

![2-chloro-N-[(3-chlorophenyl)methylideneamino]quinazolin-4-amine](/img/structure/B1364594.png)

![4-[4-(Methacryloyloxy)butoxy]benzenecarboxylic acid](/img/structure/B1364597.png)

![methyl 4-[(hydroxyimino)methyl]-1-phenyl-5-(phenylsulfanyl)-1H-pyrazole-3-carboxylate](/img/structure/B1364600.png)